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Compound of Interest

Compound Name: Aglain C

Cat. No.: B12377743 Get Quote

Aglain C, a member of the rocaglate family of natural products, has garnered interest for its

potential therapeutic applications. However, a comprehensive understanding of its in vivo

efficacy remains limited. In contrast, its structural analogs, silvestrol and rocaglamide, have

been more extensively studied, demonstrating significant preclinical anticancer activity. This

guide provides a comparative overview of the in vivo efficacy of these Aglain C analogs,

supported by experimental data, detailed protocols, and pathway visualizations to inform

researchers and drug development professionals.

While direct in vivo studies on Aglain C are not readily available in published literature, the

well-documented anticancer effects of its analogs, silvestrol and rocaglamide, provide valuable

insights into the potential therapeutic utility of this class of compounds. Both silvestrol and

rocaglamide have shown potent tumor-suppressive effects across a range of cancer models.

Comparative In Vivo Anticancer Efficacy
The following tables summarize the quantitative data from key in vivo studies investigating the

anticancer efficacy of silvestrol and rocaglamide. These studies highlight their activity in various

cancer types, detailing the animal models, dosing regimens, and primary outcomes.
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Cancer Type Animal Model
Dosing
Regimen

Primary
Outcome(s)

Reference

Chronic

Lymphocytic

Leukemia (CLL)

Eµ-Tcl-1

transgenic mice

2.5 mg/kg,

intraperitoneally

(i.p.), daily for 5

days

Significant

reduction in B-

cells.

[1][2]

Acute

Lymphoblastic

Leukemia (ALL)

697 xenograft

SCID mice
Not specified

Significantly

extended

survival.

[1]

Acute Myeloid

Leukemia (AML)

MV4-11

leukemia-

engrafted mice

Not specified

Median survival

of 63 days vs. 29

days for vehicle.

[3]

Prostate Cancer
PC-3 murine

xenograft
Not specified

Inhibition of

tumor growth.
[4]
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Cancer Type Animal Model
Dosing
Regimen

Primary
Outcome(s)

Reference

Pancreatic

Cancer

Patient-derived

tumor xenografts

(PDTX) in SCID

mice

1.5 mg/kg, i.p.,

daily

Reduced tumor

size without

noticeable

toxicity.

[5]

Hepatocellular

Carcinoma

(HCC)

Huh-7-derived

tumor xenografts

in SCID mice

Not specified
Marked inhibition

of tumor growth.
[6]

Multiple

Myeloma (MM)

U266 xenografts

in mice
Not specified

Overcame TRAIL

resistance and

increased anti-

tumor efficacy of

CPT.

[7]

Acute T-cell

Leukemia

Molt-4 xenografts

in mice
Not specified

Overcame TRAIL

resistance and

increased anti-

tumor efficacy of

CPT.

[7]

Signaling Pathway and Mechanism of Action
Silvestrol and rocaglamide exert their anticancer effects primarily by targeting the eukaryotic

initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis. By

inhibiting eIF4A, these compounds prevent the translation of key oncogenic proteins, leading to

cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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